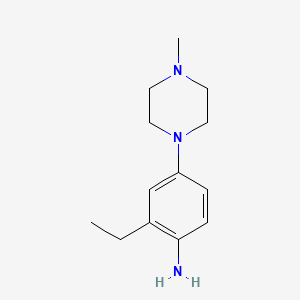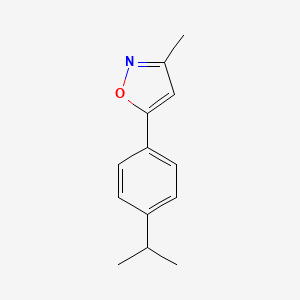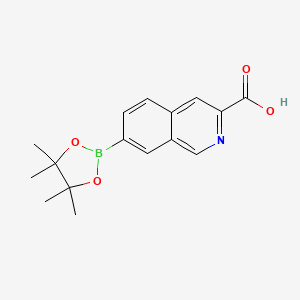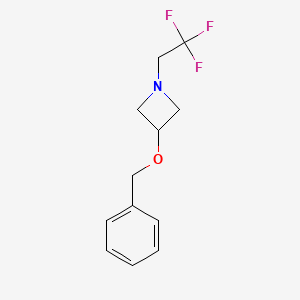
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a compound that features a trifluoroethyl group attached to an azetidine ring, with a benzyloxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through trifluoroethylation reactions, which can be achieved using various reagents and catalysts . For example, the trifluoroethylation of azetidine can be carried out using trifluoroethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the azetidine ring can produce the corresponding amine .
Applications De Recherche Scientifique
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the azetidine ring can modulate its overall pharmacokinetic properties . The benzyloxy group can also contribute to the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2,2-Trifluoroethyl)azetidine: Lacks the benzyloxy group, which may result in different chemical and biological properties.
3-(Benzyloxy)azetidine: Does not contain the trifluoroethyl group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is unique due to the presence of both the trifluoroethyl and benzyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
3-phenylmethoxy-1-(2,2,2-trifluoroethyl)azetidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-16-6-11(7-16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
ANPYNYQKHNOSCB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC(F)(F)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)
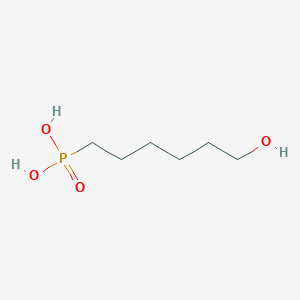
![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
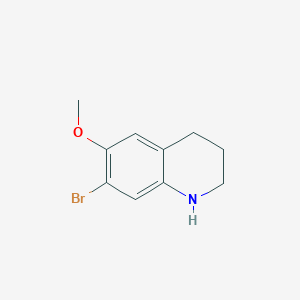
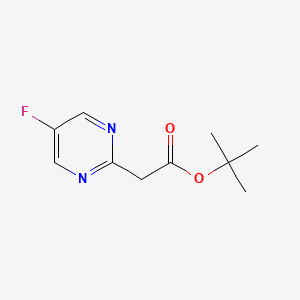
![1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)
